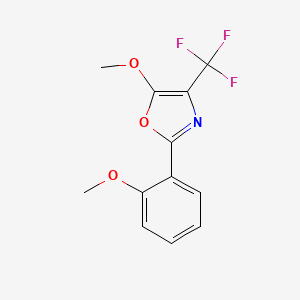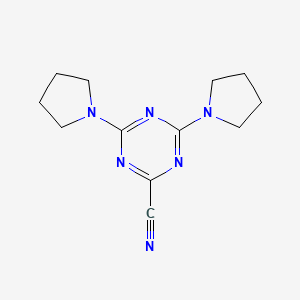![molecular formula C24H26N2O3 B11492169 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide](/img/structure/B11492169.png)
4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide is a complex organic compound that features a benzofuran moiety, a cyclohexyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions. The resulting benzofuran is then subjected to further functionalization to introduce the oxopropyl group.
The next step involves the formation of the amide bond. This can be achieved by reacting the functionalized benzofuran with N-cyclohexylbenzamide in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohol derivatives of the oxopropyl chain.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The amide bond and cyclohexyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as 2-(benzofuran-2-yl)benzamide share structural similarities and may exhibit similar biological activities.
Cyclohexylbenzamides: Compounds like N-cyclohexyl-4-methylbenzamide have comparable amide structures and may be used in similar applications.
Uniqueness
4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide is unique due to the combination of its benzofuran moiety, oxopropyl chain, and cyclohexylbenzamide structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[[3-(1-benzofuran-2-yl)-3-oxopropyl]amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C24H26N2O3/c27-21(23-16-18-6-4-5-9-22(18)29-23)14-15-25-19-12-10-17(11-13-19)24(28)26-20-7-2-1-3-8-20/h4-6,9-13,16,20,25H,1-3,7-8,14-15H2,(H,26,28) |
InChI Key |
ZEBVZKADBXIOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide](/img/structure/B11492089.png)

![Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)-](/img/structure/B11492098.png)
![3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11492099.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11492105.png)
![2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11492112.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11492131.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11492139.png)
![7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492142.png)
![1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate](/img/structure/B11492145.png)

![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-](/img/structure/B11492158.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11492165.png)
